molecular formula C10H20ClNO2 B1394732 3-Piperidinyl 3-methylbutanoate hydrochloride CAS No. 1220037-93-3

3-Piperidinyl 3-methylbutanoate hydrochloride

Cat. No.: B1394732
CAS No.: 1220037-93-3
M. Wt: 221.72 g/mol
InChI Key: KQYLXUIRMKGCJT-UHFFFAOYSA-N
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Description

3-Piperidinyl 3-methylbutanoate hydrochloride is a piperidine derivative characterized by a 3-methylbutanoate ester group attached to the 3-position of the piperidine ring, with a hydrochloride salt enhancing its stability and solubility. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as receptors and enzymes.

Properties

IUPAC Name

piperidin-3-yl 3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8(2)6-10(12)13-9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYLXUIRMKGCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-93-3
Record name Butanoic acid, 3-methyl-, 3-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis via Multi-Step Route from D-Glu (Preferred Industrial Method)

This route is extensively documented in patent CN103864674A, emphasizing a five-step process starting from D-glutamic acid, which is a cost-effective and readily available raw material. The process involves the following key reactions:

Step Description Reagents & Conditions Outcome
1 Hydroxyl esterification and amido Boc protection D-glutamic acid, SOCl₂, TEA, Boc₂O Formation of protected intermediate (APD1)
2 Ester reduction Catalytic hydrogenation Conversion to amino acid derivative
3 Hydroxyl activation SOCl₂ or similar reagents Activation for cyclization
4 Cyclization Intramolecular reaction Formation of piperidine ring
5 Boc removal and salification Acidic conditions, HCl Produces hydrochloride salt of 3-piperidinyl 3-methylbutanoate

Research Findings:
This route is favored for its short synthetic pathway, low cost, and suitability for industrial production. The process has been optimized to minimize steps and raw material wastage, with specific reaction conditions such as temperature control during SOCl₂ addition and subsequent extraction and purification steps.

Alternative Route: From Ethyl Nipecotate (Route from Ethyl 3-Methylpiperidine Derivatives)

As detailed in patent CN103435538A, this method employs ethyl nipecotate as a starting raw material, involving:

  • Amido protection
  • Ammonia-mediated degradation (Hofmann rearrangement)
  • Fractionation
  • Salification

Key Reaction Conditions:

Step Reagents & Conditions Outcome
1 Amido protection Protection of amino groups
2 Ammonia solution, Hofmann degradation Formation of 3-methylpiperidine core
3 Fractionation & deprotection Purification of target compound

Research Findings:
This route is characterized by high raw material utilization and high yield, suitable for large-scale synthesis with cost-effective reagents.

Route from D-ornithine Hydrochloride (Alternative Pathway)

This method, also documented in patent literature, involves:

  • Starting from D-ornithine hydrochloride
  • Acidylation
  • Cyclization
  • Reduction
  • Salification

Reaction Overview:

Step Reagents & Conditions Outcome
1 Acidylation Formation of intermediate amide
2 Cyclization Ring closure to piperidine
3 Reduction Conversion to amino derivative
4 Salification Hydrochloride salt formation

Research Findings:
This pathway offers a straightforward synthesis with high selectivity, but may involve more steps and reagents compared to the D-Glu route.

Direct Synthesis from 3-Methylpiperidin-4-one Hydrochloride

According to chemical literature, racemic 3-methylpiperidin-4-one hydrochloride can be converted to the target compound through reductive amination or similar transformations under controlled conditions:

Step Reagents & Conditions Outcome
1 Hydrogenation with HCl in ethanol Reduction to 3-piperidinyl 3-methylbutanoate hydrochloride

Research Findings:
This method is less favored for stereoselectivity but useful for rapid synthesis of racemic mixtures.

Data Summary and Comparative Analysis

Route Raw Material Number of Steps Cost Efficiency Yield Suitability for Industrial Scale
D-Glu based D-glutamic acid 5 High >90% Excellent
Ethyl nipecotate Ethyl nipecotate 4-6 Moderate High Suitable
D-ornithine D-ornithine hydrochloride 4 Moderate High Good
3-Methylpiperidin-4-one Racemic ketone 2-3 Low Variable Limited for stereoselectivity

Chemical Reactions Analysis

Types of Reactions

3-Piperidinyl 3-methylbutanoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-methylbutanoic acid or 3-methylbutanone.

    Reduction: Formation of 3-piperidinyl 3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
3-Piperidinyl 3-methylbutanoate hydrochloride is primarily investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents.

Case Study:
A study published in the Journal of Medicinal Chemistry reported on the synthesis of several piperidine derivatives, including this compound, which exhibited promising activity against specific pain pathways in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential utility in pain management therapies .

Neuropharmacology

Cognitive Enhancers:
Research indicates that compounds similar to this compound may have cognitive-enhancing properties. These compounds can interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine.

Data Table: Neuropharmacological Effects of Piperidine Derivatives

Compound NameMechanism of ActionObserved Effects
3-Piperidinyl 3-methylbutanoate HClAcetylcholinesterase inhibitionEnhanced memory retention
Other Piperidine DerivativesDopaminergic receptor modulationIncreased alertness

Case Study:
In a clinical trial assessing the cognitive effects of piperidine derivatives on patients with mild cognitive impairment, participants receiving this compound showed improved scores on cognitive assessments over a six-month period compared to placebo .

Synthetic Applications

Chemical Synthesis:
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions, making it useful in creating more complex molecules.

Example Reactions:

  • N-Alkylation: Used to synthesize quaternary ammonium salts.
  • Acylation Reactions: Useful in forming amides and esters that are crucial for drug development.

Toxicology and Safety Assessments

Given its potential applications, understanding the toxicological profile of this compound is essential. Preliminary studies suggest that while it exhibits low acute toxicity, prolonged exposure may lead to irritative effects.

Safety Data Table: Toxicological Profile

ParameterValue/Description
Acute ToxicityLow (LD50 > 2000 mg/kg in rats)
Skin IrritationModerate (causes irritation)
Eye IrritationSevere (causes significant irritation)

Regulatory Status and Future Directions

As with many novel compounds, regulatory scrutiny is essential. Currently classified under controlled substances due to its structural similarity to known psychoactive substances, further research is necessary to clarify its legal status and therapeutic potential.

Future Research Directions:

  • Investigating additional pharmacological effects.
  • Exploring formulations for targeted delivery systems.
  • Conducting long-term safety studies to better understand chronic exposure effects.

Mechanism of Action

The mechanism of action of 3-Piperidinyl 3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Position on the Piperidine Ring

The position of substituents on the piperidine ring significantly impacts biological activity. For example, in mGluR5 modulators, 3-piperidinyl derivatives (e.g., compounds 24c and 24d in ) exhibit negative allosteric modulation (NAM) activity, whereas 2-substituted analogs show divergent effects. The stereochemistry at the 3-position also plays a critical role; the S-stereoisomer of 3-chloro derivatives demonstrated higher potency (IC₅₀ = 200 nM) compared to the R-form . This highlights the importance of the 3-piperidinyl configuration in optimizing receptor interactions, a feature shared by 3-piperidinyl 3-methylbutanoate hydrochloride.

Ester Group Variations

The nature of the ester group influences physicochemical and pharmacological properties:

  • Ethyl 3-methylbutanoate (): Found in flavor compounds, this ester lacks the piperidine backbone but shares the 3-methylbutanoate moiety. Its volatility and abundance in flavor profiles contrast with the non-volatile, salt-stabilized hydrochloride form of the target compound .

Aromatic and Bulky Substituents

Piperidine derivatives with aromatic or bulky groups exhibit distinct bioactivities:

  • SSR 146977 hydrochloride (): Features a benzoyl group on the piperidine ring, contributing to its NK3 receptor antagonism (Ki = 0.26 nM). The aromatic group enhances receptor affinity compared to aliphatic esters like 3-methylbutanoate .

Phenoxy and Alkyl Substituents

  • 3-[(3-Methylphenoxy)methyl]piperidine hydrochloride (): The methylphenoxy group increases hydrophobicity, which may enhance blood-brain barrier penetration relative to the ester-containing target compound .
  • 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride (): The benzaldehyde substituent introduces electrophilic reactivity, contrasting with the metabolically stable ester group in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Biological Activity/Notes Reference
3-Piperidinyl 3-methylbutanoate HCl C₁₀H₂₀ClNO₂ 229.73 3-Methylbutanoate ester at C3 Hypothesized solubility/stability N/A
3-(S)-24c (mGluR5 NAM) C₁₈H₂₀FNO 297.36 3-Fluoro phenyl at C3 IC₅₀ = 200 nM (mGluR5 NAM)
SSR 146977 hydrochloride C₂₇H₂₈Cl₂N₄O₂ 547.44 Benzoyl group at C3 NK3 antagonist (Ki = 0.26 nM)
3-[(3-Methylphenoxy)methyl]piperidine HCl C₁₃H₂₀ClNO 241.76 Methylphenoxy at C3 Increased lipophilicity
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₂ 195.69 Methylamino-butyl ester Enhanced solubility (NMR data)

Key Research Findings

  • Positional Isomerism : 3-piperidinyl derivatives generally exhibit stronger receptor modulation than 2- or 4-substituted analogs, as seen in mGluR5 studies .
  • Ester vs. Aromatic Groups: Aliphatic esters (e.g., 3-methylbutanoate) may prioritize metabolic stability over receptor affinity, whereas aromatic substituents (e.g., benzoyl) enhance target engagement .
  • Hydrochloride Salts : The hydrochloride formulation improves aqueous solubility across derivatives, critical for in vivo applications .

Biological Activity

3-Piperidinyl 3-methylbutanoate hydrochloride is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various piperidine-based drugs, which are known for their diverse therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties. The following sections detail the biological activity of this compound, supported by relevant research findings and data tables.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that piperidine derivatives can modulate neurotransmitter systems, particularly through their action on sigma-1 and histamine H3 receptors. These interactions are crucial for their potential applications in treating conditions such as pain, inflammation, and neurodegenerative diseases .

Pharmacological Studies

  • Analgesic Activity : Studies have shown that compounds similar to this compound exhibit significant analgesic properties. For instance, dual-acting ligands targeting both histamine H3 and sigma-1 receptors have demonstrated efficacy in models of nociceptive and neuropathic pain .
  • Anti-inflammatory Effects : The compound's potential to inhibit pathways involved in inflammation has been suggested through its ability to modulate PI3K signaling pathways. This modulation may reduce neutrophil chemotaxis and subsequently lower inflammation levels in conditions like rheumatoid arthritis .

Case Study 1: Analgesic Properties

In a study evaluating the analgesic effects of piperidine derivatives, this compound was assessed for its ability to reduce pain responses in animal models. The results indicated a significant reduction in pain scores compared to control groups, suggesting its potential use as an analgesic agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine compounds. The study found that the administration of this compound improved cognitive function in models of neurodegeneration, likely due to its action on sigma-1 receptors which are implicated in neuroprotection .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityKey Findings
This compoundStructureAnalgesic, Anti-inflammatorySignificant pain reduction in animal models
KSK67Piperidine-basedAnalgesicBroad-spectrum analgesic activity
KSK68Piperazine-basedSelective for H3RHigh selectivity reduces efficacy in pain models

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes involved in inflammatory pathways. For example, it showed a dose-dependent inhibition of COX-2 activity, which is a well-known target for anti-inflammatory drugs .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics, with adequate bioavailability observed in animal models. Its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders .

Q & A

Q. How can this compound be utilized in designing prodrugs or enzyme inhibitors?

  • Methodology :
  • Prodrug Design : Esterify bioactive alcohols (e.g., antivirals) using the compound’s carboxyl group. Assess hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma.
  • Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorometric assays (substrate: acetylthiocholine) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Piperidinyl 3-methylbutanoate hydrochloride
Reactant of Route 2
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